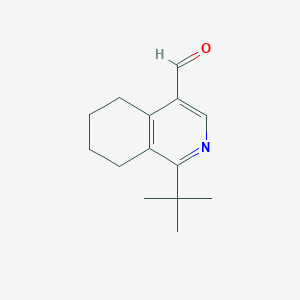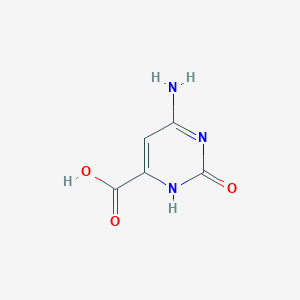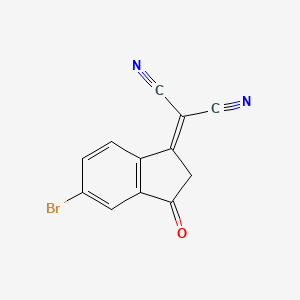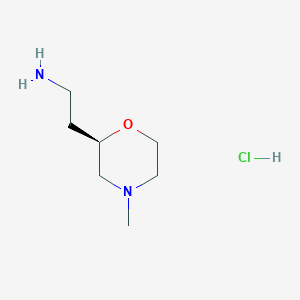
(R)-2-(4-Methylmorpholin-2-yl)ethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(4-Methylmorpholin-2-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Methylmorpholin-2-yl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable alkylating agent under basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Amination: The ethylamine side chain can be introduced through reductive amination of the corresponding aldehyde or ketone.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
®-2-(4-Methylmorpholin-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the morpholine ring or the ethylamine side chain.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the morpholine ring or the ethylamine side chain.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or sulfonyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups.
科学的研究の応用
®-2-(4-Methylmorpholin-2-yl)ethan-1-amine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: Used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active compounds.
Industrial Applications: Employed in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of ®-2-(4-Methylmorpholin-2-yl)ethan-1-amine hydrochloride would depend on its specific application. In medicinal chemistry, it might act as a ligand for certain receptors or enzymes, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
類似化合物との比較
Similar Compounds
Morpholine: A simpler analog without the ethylamine side chain.
N-Methylmorpholine: Similar but lacks the ethylamine side chain.
2-(Morpholin-4-yl)ethan-1-amine: Similar but without the methyl group on the morpholine ring.
Uniqueness
®-2-(4-Methylmorpholin-2-yl)ethan-1-amine hydrochloride is unique due to the presence of both the methyl group on the morpholine ring and the ethylamine side chain, which can confer specific biological activity and chemical reactivity.
特性
分子式 |
C7H17ClN2O |
|---|---|
分子量 |
180.67 g/mol |
IUPAC名 |
2-[(2R)-4-methylmorpholin-2-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C7H16N2O.ClH/c1-9-4-5-10-7(6-9)2-3-8;/h7H,2-6,8H2,1H3;1H/t7-;/m1./s1 |
InChIキー |
GLJVDQOBZBVZFX-OGFXRTJISA-N |
異性体SMILES |
CN1CCO[C@@H](C1)CCN.Cl |
正規SMILES |
CN1CCOC(C1)CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-Oxaspiro[3.5]nonan-8-yl)ethan-1-amine](/img/structure/B15218404.png)
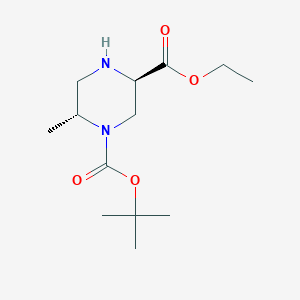

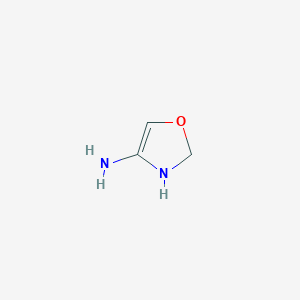
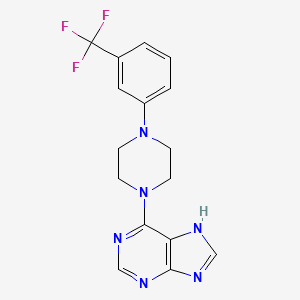

![2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide](/img/structure/B15218464.png)
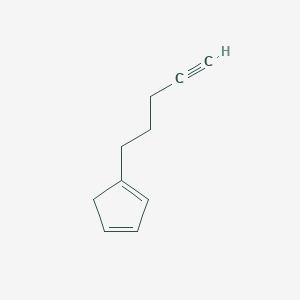
![1-Ethynyl-6-azaspiro[2.5]octane](/img/structure/B15218472.png)
![3,4-dichloro-N-[(2,4-diaminoquinazolin-6-yl)methyl]benzamide](/img/structure/B15218475.png)

